molecular formula C14H14N2O6 B12815087 2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate

2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate

Cat. No.: B12815087
M. Wt: 306.27 g/mol
InChI Key: OYBVHZMBJYJQCI-SFVWDYPZSA-N
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Description

2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and functional groups such as allyl, nitrobenzyl, and dicarboxylate. These structural elements contribute to its reactivity and potential utility in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of Allyl and Nitrobenzyl Groups: The allyl and nitrobenzyl groups can be introduced through nucleophilic substitution reactions. For example, allyl bromide and 4-nitrobenzyl chloride can be used as alkylating agents.

    Formation of Dicarboxylate: The dicarboxylate moiety can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The aziridine ring can be opened through nucleophilic attack, leading to the formation of amines.

    Substitution: The allyl and nitrobenzyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of amines from nitro groups.

    Reduction: Formation of open-chain amines from aziridine rings.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The nitrobenzyl group can also participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-1-(4-morpholinylmethyl)benzyl-3-(4-nitrobenzyl)guanidine: Similar in structure but contains a guanidine moiety.

    2-Allyl-1-(4-chlorobenzyl)-3-(4-nitrobenzyl)aziridine: Contains a chlorobenzyl group instead of a nitrobenzyl group.

Uniqueness

2-Allyl 1-(4-nitrobenzyl) (S)-aziridine-1,2-dicarboxylate is unique due to the combination of its aziridine ring and the presence of both allyl and nitrobenzyl groups. This combination imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

1-O-[(4-nitrophenyl)methyl] 2-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate

InChI

InChI=1S/C14H14N2O6/c1-2-7-21-13(17)12-8-15(12)14(18)22-9-10-3-5-11(6-4-10)16(19)20/h2-6,12H,1,7-9H2/t12-,15?/m0/s1

InChI Key

OYBVHZMBJYJQCI-SFVWDYPZSA-N

Isomeric SMILES

C=CCOC(=O)[C@@H]1CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CCOC(=O)C1CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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